molecular formula C18H18N4O2S B2720070 N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896329-18-3

N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2720070
CAS RN: 896329-18-3
M. Wt: 354.43
InChI Key: XKQMAEGMPSUKDB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Benzyl and Sulfonyl Derivatives Applications

The research on benzyl and sulfonyl derivatives, including compounds structurally similar to N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, demonstrates significant antibacterial, antifungal, and anthelmintic activities. These compounds have shown potential as fingerprint agents due to their stickiness and ability to reveal hidden fingerprints on various surfaces. This suggests a dual application in both medical and forensic fields, indicating the versatility of such chemical structures in practical applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Synthesis of 1,3,5-Triazine Derivatives

The synthesis of 1,3,5-triazine derivatives, which are structurally related to the chemical , involves cyclic transformations that yield compounds with various biological applications. These derivatives have been studied for their potential in creating new pharmaceuticals and agricultural chemicals due to their unique structural and functional properties, illustrating the broad research interest in 1,3,5-triazine compounds for diverse scientific applications (Chau, Malanda, & Milcent, 1997).

Antimicrobial Activity of Heterocycles

The research into heterocyclic compounds based on the 1,3,5-triazine moiety, similar to this compound, showcases their antimicrobial potential. These studies reveal the capacity of such compounds to serve as bases for developing new antimicrobial agents, highlighting the ongoing exploration of 1,3,5-triazine derivatives in pharmaceutical research to combat microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Applications in Pesticides and Herbicides

Derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a chemical class similar to the one , have been characterized for their potential use as pesticides. The exploration of these compounds' structures through X-ray powder diffraction has paved the way for their development into novel pesticides, demonstrating the agricultural applications of such chemical structures (Olszewska, Tarasiuk, & Pikus, 2011).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-22-15(9-11)20-17(21-18(22)24)25-10-16(23)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQMAEGMPSUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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